Cas no 1702408-02-3 (2-7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylethan-1-amine)

2-7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylethan-1-amine structure
1702408-02-3 structure
Product name:2-7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylethan-1-amine
CAS No:1702408-02-3
MF:C8H12F3N5
MW:235.209590911865
CID:5964868
PubChem ID:136837578

2-7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylethan-1-amine
    • 1702408-02-3
    • 2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
    • EN300-1118466
    • Inchi: 1S/C8H12F3N5/c9-8(10,11)5-2-4-13-7-14-6(1-3-12)15-16(5)7/h5H,1-4,12H2,(H,13,14,15)
    • InChI Key: SDUAXDDJJLBHIK-UHFFFAOYSA-N
    • SMILES: FC(C1CCNC2=NC(CCN)=NN12)(F)F

Computed Properties

  • Exact Mass: 235.10447989g/mol
  • Monoisotopic Mass: 235.10447989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 68.8Ų

2-7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1118466-0.5g
2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
1702408-02-3 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1118466-2.5g
2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
1702408-02-3 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1118466-1.0g
2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
1702408-02-3
1g
$1543.0 2023-06-09
Enamine
EN300-1118466-0.05g
2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
1702408-02-3 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1118466-0.1g
2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
1702408-02-3 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1118466-0.25g
2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
1702408-02-3 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1118466-1g
2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
1702408-02-3 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1118466-5.0g
2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
1702408-02-3
5g
$4475.0 2023-06-09
Enamine
EN300-1118466-5g
2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
1702408-02-3 95%
5g
$3479.0 2023-10-27
Enamine
EN300-1118466-10g
2-[7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine
1702408-02-3 95%
10g
$5159.0 2023-10-27

Additional information on 2-7-(trifluoromethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-ylethan-1-amine

Introduction to 2-(7-(Trifluoromethyl)-4H,5H,6H,7H-1,2,4-Triazolo[1,5-a]pyrimidin-2-yl)ethan-1-amine (CAS No. 1702408-02-3)

The compound 2-(7-(Trifluoromethyl)-4H,5H,6H,7H-1,2,4-Triazolo[1,5-a]pyrimidin-2-yl)ethan-1-amine with CAS No. 1702408-02-3 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of triazolopyrimidines, which are known for their unique structural properties and potential applications in drug discovery. The molecule's structure features a trifluoromethyl group attached to a triazolopyrimidine ring system, which is further connected to an ethanamine moiety. This combination of functional groups imparts the compound with distinctive chemical and biological properties.

Recent studies have highlighted the importance of triazolopyrimidine derivatives in the development of novel therapeutic agents. The presence of the trifluoromethyl group in this compound is particularly noteworthy as it enhances the molecule's stability and bioavailability. Fluorinated compounds are increasingly being explored in drug design due to their ability to modulate pharmacokinetic properties and improve target specificity. The ethanamine group at the terminus of the molecule further contributes to its potential as a bioactive agent by providing hydrogen bonding capabilities and enhancing solubility.

One of the most promising applications of this compound lies in its potential as a small-molecule inhibitor in oncology research. Triazolopyrimidines have been shown to exhibit inhibitory activity against various kinase enzymes that are implicated in cancer progression. The trifluoromethyl substitution may enhance the compound's ability to bind to these targets with high affinity and selectivity. Furthermore, the molecule's structural flexibility allows for further modifications to optimize its pharmacodynamic properties.

In addition to its therapeutic potential, this compound has also been investigated for its role in materials science. The triazolopyrimidine core exhibits interesting electronic properties that make it a candidate for use in organic electronics and optoelectronic devices. The incorporation of the trifluoromethyl group can influence the molecule's electronic characteristics, potentially making it suitable for applications such as light-emitting diodes (LEDs) or photovoltaic materials.

From a synthetic perspective, the preparation of this compound involves a series of intricate organic transformations. The synthesis typically begins with the construction of the triazolopyrimidine ring system through multi-component reactions or cyclization processes. The introduction of the trifluoromethyl group is often achieved via electrophilic fluorination or nucleophilic substitution reactions. Finally, the attachment of the ethanamine group requires precise control over reaction conditions to ensure high yields and purity.

The characterization of this compound relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the compound's molecular structure and purity. Additionally, computational chemistry tools are frequently employed to study the molecule's electronic properties and predict its behavior in various chemical environments.

In conclusion, 2-(7-(Trifluoromethyl)-4H,5H,6H,7H-1,2,4-Triazolo[1,5-a]pyrimidin-2-yl)ethan-1-amine (CAS No. 1702408-02-3) represents a fascinating example of how modern chemical synthesis and characterization techniques can lead to innovative compounds with diverse applications. Its unique structure and functional groups make it a valuable tool in both medicinal chemistry and materials science research.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd